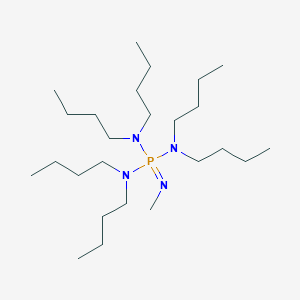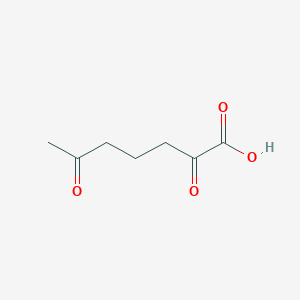
2,6-Dioxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an abnormal metabolite of the tyrosine metabolic pathway and a marker for type 1 tyrosinaemia . This compound is significant in various biochemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
2,6-Dioxoheptanoic acid can be synthesized through several methods. One common synthetic route involves the acylation of oligonucleotide precursors containing 2’-amino-2’-deoxyuridine using 4,6-dioxoheptanoic acid in the presence of water-soluble N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide (EDC) in a DMSO-water mixture at pH 9.0 . This method yields a high reaction product, making it efficient for laboratory synthesis.
Industrial production methods often involve the reaction of acetylacetone with succinic anhydride under controlled conditions to produce this compound . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Analyse Des Réactions Chimiques
2,6-Dioxoheptanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a potent inhibitor of heme biosynthesis, specifically inhibiting the enzyme δ-aminolevulinic acid dehydratase (ALAD) . This inhibition leads to the accumulation of δ-aminolevulinic acid, which can be measured to detect tyrosinemia type I .
Common reagents used in reactions with this compound include carbodiimides for acylation reactions and hydroxylamine for the cleavage of Schiff bases formed with lysine residues . Major products formed from these reactions include β-diketone derivatives and modified oligonucleotides .
Applications De Recherche Scientifique
2,6-Dioxoheptanoic acid has numerous scientific research applications. In chemistry, it is used as a reagent for the synthesis of β-diketone derivatives, which are important in the modification of proteins and nucleic acids . In biology, it serves as an inhibitor of heme biosynthesis, making it useful in studies related to porphyrin metabolism and heme-related disorders .
In medicine, this compound is used as a diagnostic marker for tyrosinemia type I, a metabolic disorder characterized by the accumulation of toxic metabolites . It is also employed in the development of therapeutic agents targeting heme biosynthesis pathways .
Mécanisme D'action
The mechanism of action of 2,6-Dioxoheptanoic acid involves the inhibition of δ-aminolevulinic acid dehydratase (ALAD), an enzyme crucial for heme biosynthesis . By inhibiting ALAD, this compound prevents the conversion of δ-aminolevulinic acid to porphobilinogen, leading to the accumulation of δ-aminolevulinic acid . This accumulation disrupts the heme biosynthesis pathway, resulting in reduced heme production and the manifestation of symptoms associated with heme-related disorders .
Comparaison Avec Des Composés Similaires
2,6-Dioxoheptanoic acid is similar to other medium-chain keto acids and derivatives, such as 4,6-dioxoheptanoic acid and succinylacetone . its unique ability to inhibit heme biosynthesis distinguishes it from other compounds in this class . Other similar compounds include acetylacetone and succinic anhydride, which are used as precursors in the synthesis of this compound .
Propriétés
Numéro CAS |
84375-05-3 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
2,6-dioxoheptanoic acid |
InChI |
InChI=1S/C7H10O4/c1-5(8)3-2-4-6(9)7(10)11/h2-4H2,1H3,(H,10,11) |
Clé InChI |
WMGBJFWOESRHKF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~5~-phosphane](/img/structure/B14428033.png)
![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
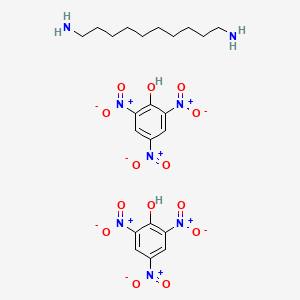

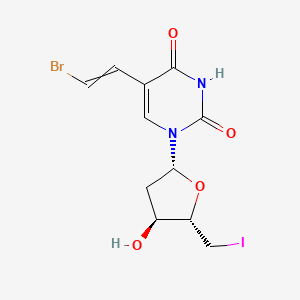
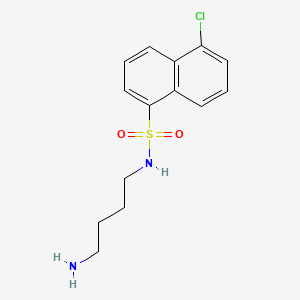
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)
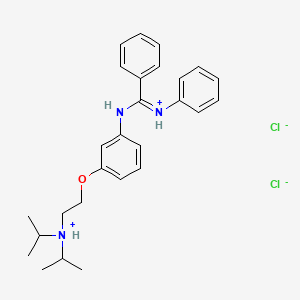
![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)

![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)
![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
